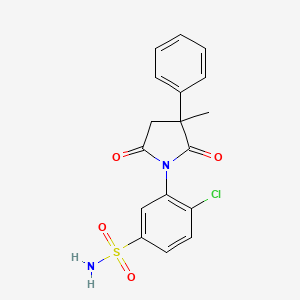

4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Description

4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at the 4-position and a 2,5-dioxopyrrolidinyl moiety at the 3-position. Its structural complexity, combining a sulfonamide pharmacophore with a substituted pyrrolidinone ring, distinguishes it from simpler sulfonamide derivatives.

Properties

CAS No. |

30279-22-2 |

|---|---|

Molecular Formula |

C17H15ClN2O4S |

Molecular Weight |

378.8 g/mol |

IUPAC Name |

4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C17H15ClN2O4S/c1-17(11-5-3-2-4-6-11)10-15(21)20(16(17)22)14-9-12(25(19,23)24)7-8-13(14)18/h2-9H,10H2,1H3,(H2,19,23,24) |

InChI Key |

LQBRPBYVMRWPBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C1=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor to introduce the chloro group. This is followed by the formation of the pyrrolidine ring through a cyclization reaction. The final step involves the introduction of the sulfonamide group through a sulfonation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency in product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique structure and biological activities.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cytotoxicity and hCA Inhibition

Compound 4 (4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide)

- Structural Differences: Replaces the pyrrolidinone ring with a dihydropyrazole ring and introduces a hydroxyl group on the phenyl substituent.

- Biological Activity :

- Key Insight : The dihydropyrazole ring and hydroxyl group may enhance binding to hCA XII, suggesting that substitutions on the heterocyclic core significantly influence isoform selectivity.

Chromene- and Pyrazolopyrimidine-Based Sulfonamides

Example 61 (Patent Compound)

- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)benzenesulfonamide .

- Differences: Incorporates a fluorinated chromene moiety and pyrazolopyrimidine instead of pyrrolidinone.

Example 53 (Patent Compound)

- Structure : Modifies the sulfonamide group to a methylbenzenesulfonamide and introduces an isopropylbenzamide group .

- Impact : Substitution at the sulfonamide nitrogen (e.g., methyl or isopropyl) could alter solubility or pharmacokinetic properties, though biological activity data are absent in the evidence .

Fluorinated Pyrrolidinyl Benzenesulfonamide

4-(2,5-Dioxo-3-phenyl-1-pyrrolidinyl)-3-fluorobenzenesulfonamide

- Structural Comparison : Replaces the chloro substituent with fluorine and lacks the methyl group on the pyrrolidinyl ring .

- Safety Data : Classified under GHS Rev. 8 with specific handling precautions (e.g., skin/eye irritation risks), suggesting differences in toxicity profiles compared to the target compound .

Comparative Data Table

Key Research Findings and Gaps

- Activity Trends: Pyrrolidinone-based sulfonamides (e.g., target compound) are less studied than dihydropyrazole derivatives (e.g., Compound 4), which show potent hCA XII inhibition .

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, F) on the benzene ring may enhance enzyme binding. Heterocyclic substituents (pyrazole vs. pyrrolidinone) dictate isoform selectivity .

- Data Gaps: Limited cytotoxicity or hCA inhibition data for the target compound necessitate further studies to benchmark it against analogues like Compound 4.

Biological Activity

4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound with potential pharmaceutical applications. Its unique structure combines a chloro-substituted phenyl ring with a pyrrolidine moiety, which is critical for its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN2O3S |

| Molecular Weight | 348.83 g/mol |

| IUPAC Name | 4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide |

| Canonical SMILES | ClC1=C(C(=CC=C1)S(=O)(=O)N2C(=O)C(C(C2=O)=C)C(C)=C)C |

Structural Insights

The compound features a pyrrolidine ring that enhances its biological interactions, particularly in terms of binding to target proteins. The presence of the sulfonamide group is often associated with antibacterial and anticancer activities.

The biological activity of 4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in various cancer cell lines by activating intrinsic pathways.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cells from replicating.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.2 | Induces apoptosis |

| HeLa (Cervical Cancer) | 7.8 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 6.4 | Causes G1/S phase arrest |

These IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers investigated the effects of various sulfonamide derivatives on human cancer cell lines. The findings highlighted that compounds similar to 4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide showed promising results in inhibiting tumor growth and inducing apoptosis at low concentrations (IC50 values ranging from 2.38 to 8.13 µM) .

Case Study 2: Mechanistic Insights

Another research article focused on the mechanistic pathways through which this compound operates. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering oxidative stress that contributed to apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.